N-(6-甲氧基吡啶-2-基)叔丁酰胺

描述

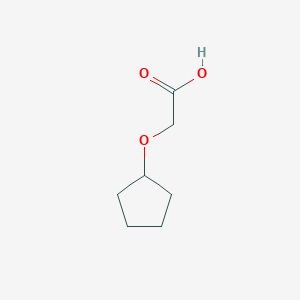

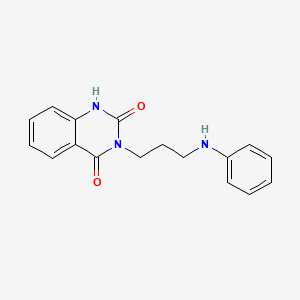

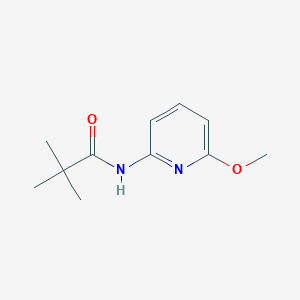

“N-(6-Methoxypyridin-2-yl)pivalamide” is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It is a solid substance .

Molecular Structure Analysis

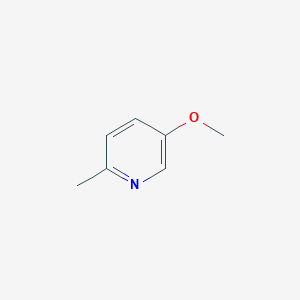

The molecular structure of “N-(6-Methoxypyridin-2-yl)pivalamide” can be represented by the SMILES string COc1ncccc1NC(=O)C(C)(C)C . This indicates that the molecule contains a methoxy group (OCH3) attached to a pyridine ring, which is further connected to a pivalamide group (C©©C=O) via a nitrogen atom .

Physical And Chemical Properties Analysis

“N-(6-Methoxypyridin-2-yl)pivalamide” is a solid substance . It has a molecular weight of 208.26 g/mol . The compound’s InChI code is 1S/C11H16N2O2/c1-11(2,3)10(14)13-8-6-5-7-12-9(8)15-4/h5-7H,1-4H3,(H,13,14) .

科学研究应用

Synthesis and Chemical Properties

Synthesis of 1,7-Naphthyridines : N-(6-Methoxypyridin-2-yl)pivalamide is involved in the synthesis of 2,4,8-trisubstituted 1,7-naphthyridines, which are synthesized from commercially available 3-aminopyridine. This compound serves as a key intermediate in the reaction with organolithiums (Kobayashi et al., 2010).

Formation of Novel Compounds for Cystic Fibrosis Therapy : A specific derivative of N-(6-Methoxypyridin-2-yl)pivalamide demonstrated significant activity in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. This indicates its potential in developing therapies for cystic fibrosis (Yu et al., 2008).

Unexpected Lithiation Sites : Research on the lithiation of N-(2-methoxybenzyl)pivalamide, a related compound, showed unexpected results regarding the sites of lithiation, indicating the complexity and variability in chemical reactions involving similar structures (Smith, El‐Hiti, & Hegazy, 2009).

Antagonist of the Alpha(v)Beta(3) Receptor : A compound structurally related to N-(6-Methoxypyridin-2-yl)pivalamide was identified as a potent antagonist of the alpha(v)beta(3) receptor, suggesting its potential for clinical development in the treatment of conditions like osteoporosis (Hutchinson et al., 2003).

Biological Applications and Pharmacological Research

Anti-Atopic Dermatitis Activity : A derivative of N-(6-Methoxypyridin-2-yl)pivalamide exhibited anti–atopic dermatitis activity, showcasing its therapeutic potential in inflammation-related conditions (Song et al., 2014).

Antibacterial Evaluation : The nucleophilic behavior of a related compound towards active electrophilic compounds was studied, and its antibacterial properties were evaluated, indicating its potential use in developing new antibacterial agents (Al-Romaizan, 2019).

Antitumor Activity in Non-Small Cell Lung Cancer : DFX117, a compound structurally related to N-(6-Methoxypyridin-2-yl)pivalamide, was shown to have antitumor activity against non-small cell lung cancer, suggesting the relevance of similar compounds in cancer treatment (Fan et al., 2019).

Cytotoxic and Clastogenic Activities : Studies on the cytotoxicity and photo-enhanced cytotoxicity of 3,6-di-substituted acridines, including derivatives of N-(6-Methoxypyridin-2-yl)pivalamide, revealed potential as candidates for anticancer chemotherapy (Benchabane et al., 2009).

安全和危害

The safety information available for “N-(6-Methoxypyridin-2-yl)pivalamide” indicates that it may be harmful if swallowed and may cause eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .

属性

IUPAC Name |

N-(6-methoxypyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-8-6-5-7-9(12-8)15-4/h5-7H,1-4H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEDXSWGTZESPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590344 | |

| Record name | N-(6-Methoxypyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-Methoxypyridin-2-yl)pivalamide | |

CAS RN |

851102-40-4 | |

| Record name | N-(6-Methoxypyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1356522.png)

![Ethyl oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B1356523.png)